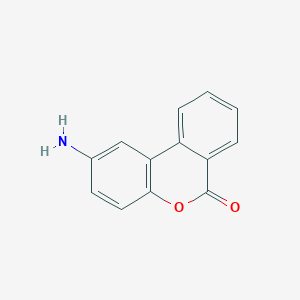

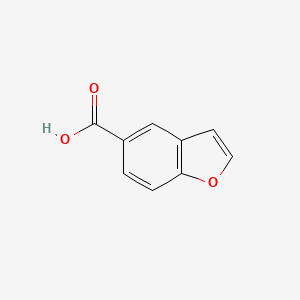

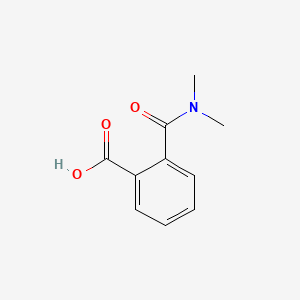

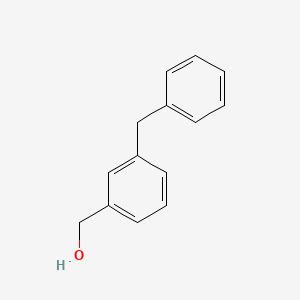

1,3-Bis(3-bromophenyl)propan-1-one

Übersicht

Beschreibung

The compound 1,3-Bis(3-bromophenyl)propan-1-one is a chemical entity that can be utilized as a precursor or intermediate in the synthesis of various heterocyclic compounds and other organic molecules. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the potential characteristics and applications of 1,3-Bis(3-bromophenyl)propan-1-one.

Synthesis Analysis

The synthesis of compounds similar to 1,3-Bis(3-bromophenyl)propan-1-one often involves halogenation reactions, as seen in the synthesis of Z-1,3-bis(aryl)-4-bromo-2-buten-1-ones, where bromination is achieved using N-bromosuccinimide in anhydrous carbon tetrachloride . Additionally, the synthesis of related compounds can involve reactions with nucleophiles, as well as cyclization reactions to form heterocyclic structures . These methods could potentially be adapted for the synthesis of 1,3-Bis(3-bromophenyl)propan-1-one.

Molecular Structure Analysis

The molecular structure of compounds similar to 1,3-Bis(3-bromophenyl)propan-1-one can be determined using X-ray diffraction techniques, as demonstrated in the study of 1,3-bis(4'-bromophenyl)-propane-1,2,3-trione . The crystal structure analysis provides detailed information about the geometry and electronic distribution within the molecule, which is crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

Compounds with structural similarities to 1,3-Bis(3-bromophenyl)propan-1-one can undergo various chemical reactions, including cyclocondensation with bifunctional heteronucleophiles to form heterocycles , and reactions with nucleophiles influenced by substituents on the benzene ring . These reactions can lead to the formation of furans, thiophenes, and pyridazines, indicating the versatility of such compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 1,3-Bis(3-bromophenyl)propan-1-one can be studied using a combination of spectroscopic methods and theoretical calculations. For instance, DFT and TD-DFT calculations can be used to evaluate vibrational frequencies, NMR shielding, and electronic properties . Thermogravimetric analysis can provide insights into the thermal stability and decomposition patterns of these compounds . These analyses are essential for predicting the behavior of 1,3-Bis(3-bromophenyl)propan-1-one under various conditions and for its potential applications in material science or as an intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Development

1,3-Bis(3-bromophenyl)propan-1-one has been utilized in various synthetic processes. For instance, Wu Qun-rong (2007) demonstrated its use in synthesizing photosensitive polyimides, which are significant in electronics and material science. In another study, Yakushev et al. (2016) employed a derivative of 3-bromobenzyl-substituted azacrown ethers, related to 1,3-bis(3-bromophenyl)propan-1-one, in the synthesis of hybrid polymacrocycles comprising porphyrin and azacrown ether moieties, highlighting its role in complex molecule construction (Wu Qun-rong, 2007) (A. Yakushev et al., 2016).

Polymer and Complex Synthesis

S. Uysal et al. (2016) focused on synthesizing and characterizing tetra-armed-thiosemicarbazone and its transition metal complexes, utilizing a compound related to 1,3-bis(3-bromophenyl)propan-1-one. Their work delves into the thermal and magnetic properties of these materials, showing the compound's role in advanced material synthesis (S. Uysal et al., 2016).

Organic Electronics and Sensor Applications

Cheng et al. (2003) explored the use of 1,3-bis(2-bromophenyl)-2,5-diphenylbenzenes, related to 1,3-bis(3-bromophenyl)propan-1-one, in the synthesis of functionalized dibenzo[fg,op]naphthacenes, which are vital in organic electronic applications. Additionally, Zhang et al. (2008) synthesized a novel fluorophore related to this compound, showcasing its potential as a molecular logic system for sensing applications like pH, solvent polarity, and metal ions detection (Xiao Hong Cheng et al., 2003) (Dong Zhang et al., 2008).

Drug Synthesis and Medicinal Chemistry

Research by Mahmoud (2014) involved synthesizing new compounds including variants of 1,3-bis(3-bromophenyl)propan-1-one, contributing to the field of medicinal chemistry. While this paper might touch upon drug-related topics, the synthetic aspect is relevant to understanding the chemical's utility in drug development (M. A. Mahmoud, 2014).

Advanced Organic Synthesis

T. Ho and Der‐Guey Jou (2002) demonstrated the synthesis of cryptolepine and cryptoteckieine from a compound closely related to 1,3-bis(3-bromophenyl)propan-1-one, illustrating its role in creating complex organic molecules (T. Ho & Der‐Guey Jou, 2002).

Safety And Hazards

The safety information available for “1,3-Bis(3-bromophenyl)propan-1-one” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

1,3-bis(3-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJZYSCKOJMEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(3-bromophenyl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.